molecular formula C9H16N2O2 B139511 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine CAS No. 148403-14-9

3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine

Cat. No. B139511
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine is a chemical compound that has been the subject of much scientific research due to its unique properties. This compound is commonly used in the field of pharmacology and has been studied extensively for its potential therapeutic applications. In

Scientific Research Applications

Stereospecific Synthesis of α-Deuteriated α-Amino Acids

The compound 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine has been used in the stereospecific synthesis of α-deuteriated α-amino acids. Base-catalysed deuteriation of this compound in refluxing CH3O2H–2H2O produces the [6-2H2] isotopomer without disturbing the stereogenic centre at C-3. This method provides efficient access to various (R)- and (S)-α-deuteriated α-amino acids (Rose, Leeson, & Gani, 1992).

Synthesis and Stability of 2,6-Dihydroxypyrazines

Research on the synthesis, stability, and tautomerism of 2,6-dihydroxypyrazines involves demethylation of 2,6-dimethoxy-3,5-diphenylpyrazine derivatives. These studies provide insights into the stability of 2,6-dihydroxypyrazines based on UV spectral analysis (Sato, Matsumoto, Takishima, & Mochizuki, 1997).

Pyrazine Formation in Model Systems

Investigations into pyrazine formation pathways in sugar-ammonia model systems show that α-amino carbonyl compounds act as intermediates to form various pyrazines. The formation of a pyrazine ring from dihydropyrazine is attributed to the dehydration of hydroxy dihydropyrazine rather than dehydrogenation (Shibamoto & Bernhard, 1977).

Synthesis and Reactivity of Dihydropyrazine Derivatives

Research into the synthesis and reactivity of dihydropyrazine derivatives, including those containing 3,6-dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine, reveals their potential in forming stable, colored compounds. This work has implications for the development of novel organic materials (Brook, Haltiwanger, & Koch, 1992).

Enantioselective Synthesis of Amino Acid Derivatives

The compound is used in the enantioselective synthesis of amino acid derivatives, showcasing its utility in organic synthesis and the potential for developing pharmaceuticals (Chauhan, Shang, & Pennington, 2017).

properties

IUPAC Name

3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396609
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine

CAS RN

148403-14-9
Record name 3,6-Dimethoxy-2-(propan-2-yl)-2,5-dihydropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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